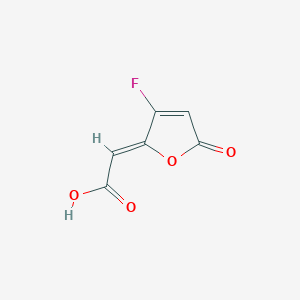
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid typically involves the reaction of a fluorinated furan derivative with acetic acid under controlled conditions. One common method involves the use of a fluorinated furan precursor, which undergoes a series of reactions including halogenation, oxidation, and condensation to yield the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of advanced catalytic systems and automated control systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various halogenated or functionalized derivatives.
Applications De Recherche Scientifique
(2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The presence of the fluorine atom and the furan ring can influence the compound’s reactivity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-(3-Chloro-5-oxo-2(5H)-furanylidene)acetic acid: Similar structure but with a chlorine atom instead of fluorine.
(2Z)-(3-Bromo-5-oxo-2(5H)-furanylidene)acetic acid: Contains a bromine atom instead of fluorine.
(2Z)-(3-Iodo-5-oxo-2(5H)-furanylidene)acetic acid: Features an iodine atom in place of fluorine.
Uniqueness
The uniqueness of (2Z)-2-(3-fluoro-5-oxofuran-2-ylidene)acetic acid lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
161985-56-4 |
|---|---|
Formule moléculaire |
C6H3FO4 |
Poids moléculaire |
158.0840232 |
Synonymes |
Acetic acid, (3-fluoro-5-oxo-2(5H)-furanylidene)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















